molecular formula C14H11FO2 B6377750 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% CAS No. 1261965-95-0

6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%

Cat. No. B6377750
CAS RN: 1261965-95-0
M. Wt: 230.23 g/mol
InChI Key: RWPOAGJEUSHZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% (6-FMPF-2FP) is a compound derived from the phenol family of compounds, which are known for their wide range of applications in both industry and academia. 6-FMPF-2FP is a white crystalline solid that has a melting point of 200-204°C and a boiling point of 218-219°C. It has a molecular weight of 230.22 g/mol and a molecular formula of C9H7FO2. 6-FMPF-2FP is a versatile compound that can be used in a variety of scientific research applications, such as drug design, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is not completely understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% binds to the active site of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% are not completely understood. However, it is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has anti-inflammatory and antioxidant properties. It is also thought to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a number of advantages when used in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, making it an attractive choice for researchers. The main limitation of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is that its mechanism of action is not completely understood, making it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its use in the development of new materials and drugs. Additionally, further research into the biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is needed to better understand its potential therapeutic benefits. Finally, more research is needed to investigate the potential toxicity of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% can be synthesized by a number of different methods. One common method is the reaction of 3-fluoro-4-methylphenol with formyl chloride in the presence of a base such as potassium carbonate. This reaction produces 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% in a yield of 95%.

Scientific Research Applications

6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the development of new drugs and materials for biomedical applications. 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is also used in the study of enzyme inhibitors, as it can inhibit the activity of certain enzymes.

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-10(7-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPOAGJEUSHZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685094
Record name 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluoro-4-methylphenyl)-2-formylphenol

CAS RN

1261965-95-0
Record name 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.